5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine
Description
5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine (CAS 1215106-68-5) is a heterocyclic compound featuring a fused furopyridine core substituted with a bromine atom at position 5 and a 4-fluorophenyl group at position 2. Its molecular formula is C₁₃H₇BrFNO, with a molecular weight of 292.11 g/mol and a melting point of 178–180°C . This compound is synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of analogous furopyridines using brominated precursors and aryl acetylenes .
Properties
IUPAC Name |
5-bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrFNO/c14-10-5-9-6-12(17-13(9)16-7-10)8-1-3-11(15)4-2-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTRDFJSZNXCEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=CC(=CN=C3O2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-fluoropyridine and 4-fluorophenylboronic acid.
Cyclization: The intermediate product undergoes cyclization to form the furo[2,3-b]pyridine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Recycling: Implementing methods to recycle and reuse palladium catalysts to reduce costs and environmental impact.
Purification Techniques: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the furo[2,3-b]pyridine core or the phenyl group.
Coupling Reactions: It can undergo further coupling reactions, such as Heck or Sonogashira couplings, to introduce additional functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Strong Bases: Such as sodium hydride for cyclization.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Substituted Derivatives: Products with various substituents replacing the bromine atom.
Extended Conjugated Systems: Products from coupling reactions that extend the conjugation of the molecule.
Scientific Research Applications
5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Analogues
Structural and Functional Differences
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl group in the parent compound is electron-withdrawing, enhancing binding to enzyme active sites (e.g., kinases) and improving metabolic stability . The trimethylsilyl group provides steric bulk, protecting reactive sites but reducing solubility .
- Polar vs. Nonpolar Substituents: The hydroxymethyl and dimethoxymethyl groups introduce polarity, improving aqueous solubility and enabling hydrogen-bond interactions, which are critical for pharmacokinetics .
Key Research Findings
- Synthetic Flexibility : Palladium-catalyzed methods enable efficient synthesis of brominated furopyridines, with substituents tailored for specific applications .
- Biological Relevance : Fluorinated and methoxylated derivatives are prioritized in drug discovery due to balanced potency and pharmacokinetic profiles .
- Thermal Stability : Compounds with aryl substituents (e.g., fluorophenyl, methoxyphenyl) exhibit higher melting points (~178–180°C), suggesting robust crystalline structures .
Biological Activity
5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the compound's biological activity, mechanism of action, structure-activity relationships (SAR), and its applications in drug discovery.
Chemical Structure
The compound belongs to the furo[2,3-b]pyridine family, characterized by a furan ring fused with a pyridine ring. The presence of bromine and fluorine substituents enhances its reactivity and biological properties.
Anticancer Properties
Research indicates that this compound serves as a scaffold for developing anticancer agents. It has shown promising results in targeting various cancer cell lines, particularly breast cancer.
- Cell Proliferation Inhibition : Studies have demonstrated that this compound inhibits the proliferation of breast cancer cell lines with IC50 values in the nanomolar range, indicating potent anticancer activity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways.
- Target Proteins : Similar compounds have been identified as inhibitors of tropomyosin receptor kinases (Trks), which are critical in cancer cell signaling .
- Biochemical Pathways : The inhibition of Trks leads to disrupted downstream signaling pathways such as Ras/ERK and PI3K/Akt, which are essential for cell survival and proliferation .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be influenced by its structural modifications.
| Substituent | Effect on Activity |
|---|---|
| Bromine | Enhances reactivity and binding affinity |
| Fluorine | Modulates electronic properties, improving interaction with target proteins |
Studies have shown that modifications at the 5-position (bromine) significantly affect the compound's binding affinity to targets such as AKT1 and estrogen receptor alpha (ERα), enhancing its potential as a therapeutic agent .
Pharmacokinetics
Pharmacokinetic studies suggest that similar compounds exhibit good plasma stability and low inhibitory activity against cytochrome P450 isoforms, which is favorable for drug development . This indicates a lower risk of drug-drug interactions.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the efficacy and potential applications of this compound.
- Breast Cancer Cell Lines : A study demonstrated that derivatives based on this scaffold significantly inhibited cell growth in MCF-7 and MDA-MB-231 cell lines, with observed apoptosis induction through caspase activation .
- In Vivo Efficacy : In animal models, compounds derived from this structure showed significant tumor regression at doses correlating with their in vitro potency .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine, and how can purity be validated?
- Methodological Answer : Synthesis typically involves cyclization of halogenated pyridine intermediates with substituted furans. For example, adapting methods from furo[2,3-b]pyridine core synthesis (), bromination and fluorophenyl substitution can be achieved via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 5-bromofuro[2,3-b]pyridine and 4-fluorophenylboronic acid. Purification via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization improves yield. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via -/-NMR and high-resolution mass spectrometry (HRMS) .
Q. How does the electronic structure of this compound influence its reactivity?
- Methodological Answer : The electron-withdrawing bromine and fluorine substituents activate the pyridine ring toward nucleophilic aromatic substitution (SNAr) at specific positions. Computational studies (e.g., DFT) can map frontier molecular orbitals to predict reactivity. Experimentally, reactivity is assessed by monitoring reactions with nucleophiles (e.g., amines, thiols) under varying conditions (solvent, temperature). Spectroscopic techniques like UV-Vis and fluorescence () track electronic transitions, while X-ray crystallography resolves steric effects from the 4-fluorophenyl group .
Advanced Research Questions
Q. What strategies optimize the potency of this compound derivatives as kinase inhibitors?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on modifying substituents at the 5-bromo and 4-fluorophenyl positions. For example:
- Replace bromine with other halogens or electron-deficient groups to enhance binding to kinase ATP pockets.
- Introduce alkyl/aryl groups on the furan ring to improve lipophilicity and membrane permeability.
- Test inhibitory activity using enzymatic assays (e.g., BTK or JAK3 inhibition in ) and cell-based models (e.g., IC determination in RIN5F cells). Compare with known inhibitors (e.g., ibrutinib for BTK) to benchmark potency .
Q. How can contradictory data on the biological activity of furo[2,3-b]pyridine derivatives be resolved?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, compound solubility). To address this:
- Standardize protocols: Use identical cell lines (e.g., MCF-7 vs. MDA-MB-231 in ) and control for solvent effects (DMSO concentration ≤0.1%).
- Validate target engagement via biophysical methods (SPR, ITC) or genetic knockdown (siRNA/CRISPR).
- Perform meta-analysis of literature data (e.g., vs. 19) to identify trends in substituent effects or scaffold modifications .
Q. What computational models predict the binding mode of this compound to therapeutic targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations model interactions with targets like CLKs or tubulin (). Key steps:
Prepare protein structures (PDB: e.g., 4YNE for CLK1).
Generate ligand conformers (OpenEye OMEGA).
Score binding poses using MM-GBSA or free-energy perturbation.
Validate predictions with mutagenesis (e.g., alanine scanning of predicted binding residues) .
Experimental Design & Data Analysis
Q. How to design stability studies for this compound under physiological conditions?
- Methodological Answer :
- Forced degradation : Expose compound to stressors (pH 1–13, heat, UV light). Monitor degradation via LC-MS and identify byproducts (e.g., debromination or defluorination).
- Plasma stability : Incubate with human/animal plasma (37°C, 1–24 hrs). Quantify intact compound using LC-MS/MS.
- Solution stability : Assess in PBS or cell culture media (e.g., DMEM + 10% FBS) at 37°C. Use kinetic modeling (first-order decay) to estimate half-life .
Q. What analytical techniques differentiate this compound from structurally similar analogs?
- Methodological Answer :
- NMR : -NMR distinguishes fluorophenyl regioisomers. -NMR coupling patterns identify furan vs. pyridine ring substitution.
- Mass spectrometry : HRMS confirms molecular formula (CHBrFNO; [M+H] = 292.07). MS/MS fragments differentiate bromine isotope patterns.
- X-ray crystallography : Resolves absolute configuration and π-stacking interactions (e.g., with protein aromatic residues) .
Comparative Analysis
Q. How does this compound compare to other furopyridine derivatives in anticancer activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
